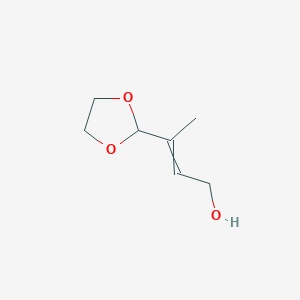

3-(1,3-Dioxolan-2-yl)but-2-en-1-ol

Description

Significance of Dioxolane and Allylic Alcohol Moieties in Synthetic Design

The strategic advantage of 3-(1,3-Dioxolan-2-yl)but-2-en-1-ol lies in the distinct and valuable properties of its two key functional moieties: the 1,3-dioxolane (B20135) ring and the allylic alcohol.

The 1,3-dioxolane group is a widely employed protecting group for aldehydes and ketones. total-synthesis.comwikipedia.orgchemistrysteps.compearson.comkhanacademy.orglibretexts.orgorganic-chemistry.org Its formation from a carbonyl compound and ethylene (B1197577) glycol is a reversible process, typically catalyzed by acid. total-synthesis.comorganic-chemistry.org This acetal (B89532) is stable under neutral to strongly basic conditions, as well as in the presence of nucleophiles and hydride reagents. chemistrysteps.comlibretexts.org This stability allows for chemical modifications to be carried out on other parts of a molecule without affecting the protected carbonyl group. The dioxolane can then be readily removed by treatment with aqueous acid to regenerate the original aldehyde or ketone. khanacademy.org This protective strategy is fundamental in the synthesis of complex molecules where the reactivity of a carbonyl group needs to be temporarily masked. chemistrysteps.comlibretexts.org The dioxolane moiety is also found in a number of biologically active compounds and natural products. wikipedia.orgnih.govwikipedia.org

Allylic alcohols are exceptionally versatile intermediates in organic synthesis. researchgate.netpnas.org The hydroxyl group can be a site for various transformations, while the adjacent double bond can participate in a wide array of reactions. researchgate.net Allylic alcohols can serve as precursors to epoxides, be oxidized to enones, or undergo substitution reactions, often with high stereoselectivity. pnas.org Furthermore, the allylic alcohol unit can act as an equivalent to other functional groups; for instance, it can be isomerized to a ketone. The ability of allylic alcohols to participate in transition metal-catalyzed reactions has further expanded their utility in carbon-carbon and carbon-heteroatom bond formation. rsc.org

The combination of a stable, yet readily cleavable, protecting group with a highly reactive and versatile functional handle in a single molecule underscores the synthetic potential of this compound.

Overview of Research Trajectories for Multifunctional Organic Compounds

The development and utilization of multifunctional organic compounds is a significant trend in modern organic synthesis. nih.govmultiresearchjournal.com These compounds are sought after for their ability to streamline synthetic sequences, leading to more efficient and atom-economical routes to complex target molecules. Research in this area often focuses on the design of molecules with orthogonal functional groups that can be addressed selectively under different reaction conditions. This approach is central to the concept of "green chemistry," which aims to reduce waste and improve the efficiency of chemical processes. multiresearchjournal.com

Multifunctional compounds are pivotal in the synthesis of natural products, pharmaceuticals, and advanced materials. mdpi.comacs.org The ability to build molecular complexity in a controlled and predictable manner is a hallmark of sophisticated organic synthesis, and molecules like this compound are valuable assets in this endeavor. The study of such compounds contributes to the ever-expanding toolbox of synthetic organic chemists, enabling the construction of increasingly complex and functionally diverse molecules.

While specific, detailed research findings on this compound are not extensively documented in publicly accessible literature, its chemical behavior can be confidently predicted based on the well-established chemistry of its constituent functional groups. The following sections will explore the likely synthetic pathways to this compound and its expected reactivity, supported by data from closely related structures.

Detailed Research Findings

As of the latest literature review, specific experimental data for the synthesis, spectroscopic properties, and reactivity of this compound are not widely published. However, based on the known chemistry of related compounds, we can infer its key characteristics.

A plausible synthetic route to this compound would involve a two-step process starting from a suitable precursor such as 4-oxobut-2-en-1-al or a related derivative. The first step would be the selective protection of the aldehyde functionality as a 1,3-dioxolane. This is a standard procedure in organic synthesis, often achieved by reacting the aldehyde with ethylene glycol in the presence of an acid catalyst, with removal of water to drive the reaction to completion. organic-chemistry.org The subsequent step would be the selective reduction of the ketone at the 4-position to the corresponding allylic alcohol. This can be achieved using a variety of reducing agents, with the choice of reagent being crucial to avoid reduction of the double bond or cleavage of the dioxolane protecting group.

The table below outlines the general steps for such a synthesis.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Acetal Formation | Ethylene glycol, cat. acid (e.g., p-TsOH), Dean-Stark trap | 4-(1,3-Dioxolan-2-yl)but-2-en-1-one |

| 2 | Selective Reduction | Reducing agent (e.g., NaBH4 in the presence of CeCl3) | This compound |

The reactivity of this compound is expected to be dictated by the allylic alcohol and the dioxolane moieties. The allylic alcohol can undergo oxidation to the corresponding enone, esterification, or substitution reactions. The double bond can be subjected to addition reactions, such as hydrogenation or epoxidation. The dioxolane ring is expected to be stable under these conditions but can be readily hydrolyzed back to the aldehyde using aqueous acid.

The following table summarizes some of the expected chemical properties and spectroscopic data, based on analogous structures.

| Property | Expected Value/Observation |

| Physical State | Likely a liquid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

| ¹H NMR | Signals corresponding to the dioxolane protons, the vinylic proton, the methyl group protons, the methylene (B1212753) protons of the alcohol, and the hydroxyl proton. |

| ¹³C NMR | Signals for the dioxolane carbons, the vinylic carbons, the methyl carbon, and the carbon bearing the hydroxyl group. |

| IR Spectroscopy | Characteristic absorptions for the O-H stretch of the alcohol, C=C stretch of the alkene, and C-O stretches of the dioxolane and alcohol. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |

Structure

3D Structure

Properties

CAS No. |

65527-78-8 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

3-(1,3-dioxolan-2-yl)but-2-en-1-ol |

InChI |

InChI=1S/C7H12O3/c1-6(2-3-8)7-9-4-5-10-7/h2,7-8H,3-5H2,1H3 |

InChI Key |

MWEPUOMJGRJDTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCO)C1OCCO1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 1,3 Dioxolan 2 Yl but 2 En 1 Ol

Convergent Synthesis Strategies Incorporating Dioxolane and Allylic Alcohol Units

Convergent synthesis provides an efficient pathway to the target molecule by separately preparing its constituent fragments—the 1,3-dioxolane (B20135) and the but-2-en-1-ol (B7822390) moieties—which are then combined in the final steps of the synthesis.

Acetalization Routes for the 1,3-Dioxolane Formation

The 1,3-dioxolane ring is a cyclic acetal (B89532) that serves as a crucial protective group for carbonyl functionalities. chemicalbook.comorganic-chemistry.org Its formation is typically achieved through the acid-catalyzed reaction of a diol with an aldehyde or ketone. organic-chemistry.org

Standard procedures for the synthesis of 1,3-dioxolanes involve the condensation of ethylene (B1197577) glycol with a carbonyl compound in the presence of an acid catalyst, such as p-toluenesulfonic acid, often with the removal of water to drive the reaction to completion. chemicalbook.comorganic-chemistry.org The use of a Dean-Stark apparatus is a common technique for this purpose. organic-chemistry.org Lewis acids can also be employed as catalysts. organic-chemistry.org

Alternative methods include transacetalization reactions, which have proven effective for the synthesis of acetals from glycerol (B35011) and lipophilic carbonyl compounds. researchgate.net Additionally, the use of ethanol (B145695) in the condensation of carbonyl compounds with vicinal diols has been shown to increase reaction yields and reduce reaction times. researchgate.net

| Catalyst/Reagent | Reactants | Conditions | Outcome |

| p-Toluenesulfonic acid | Ethylene glycol, Aldehyde/Ketone | Toluene, Reflux (with water removal) | Forms mono- or disubstituted 1,3-dioxolanes. chemicalbook.comorganic-chemistry.org |

| SnCl4 or Tetraethylammonium bromide | Ethylene oxide, Formaldehyde | - | Forms the parent 1,3-dioxolane. chemicalbook.com |

| Supported heterogeneous catalysts (e.g., zeolites, heteropoly acids) | Glycerol, Aldehydes/Ketones | - | Synthesis of glycerol acetals (solketal). researchgate.net |

| Ethanol | Carbonyl compounds, Vicinal diols | - | High yield of 1,3-dioxolanes, reduced reaction time. researchgate.net |

Olefination and Alkene Functionalization for the But-2-en-1-ol Moiety

The but-2-en-1-ol fragment is constructed through olefination reactions, which form the carbon-carbon double bond, and subsequent functionalization.

The Wittig reaction is a powerful method for alkene synthesis, involving the reaction of a phosphorus ylide (Wittig reagent) with a carbonyl compound. mnstate.edulibretexts.orglumenlearning.com In the context of synthesizing 3-(1,3-dioxolan-2-yl)but-2-en-1-ol, a key intermediate is a dioxolane-substituted phosphonium (B103445) salt.

The synthesis of the Wittig reagent typically starts with the reaction of triphenylphosphine (B44618) with an alkyl halide to form a phosphonium salt. lumenlearning.commasterorganicchemistry.com This salt is then deprotonated with a strong base, such as n-butyllithium, to generate the nucleophilic ylide. lumenlearning.commasterorganicchemistry.com For the synthesis of the target molecule, (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide is a key reagent. This phosphonium salt can be reacted with an appropriate aldehyde under phase transfer conditions to efficiently produce the desired allylic dioxolane. researchgate.net

A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled, avoiding the mixtures of isomers that can result from elimination reactions. mnstate.edu

| Reagent | Substrate | Conditions | Product |

| (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | Aromatic Aldehydes | Phase transfer conditions | Allylic dioxolanes researchgate.net |

Cross-coupling reactions, particularly the Negishi coupling, offer a versatile and functional group-tolerant approach to forming carbon-carbon bonds. nih.govchem-station.com The Negishi reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. chem-station.com

This methodology is particularly advantageous due to its high reactivity and the ability to use alkyl(sp3)zinc compounds as substrates. chem-station.com Nickel-catalyzed Negishi cross-couplings have been successfully employed for the asymmetric synthesis of secondary allylic alcohols from racemic allylic chlorides and organozinc reagents, achieving high enantioselectivity and regioselectivity. organic-chemistry.org The tolerance of the Negishi reaction to a wide array of functional groups, including alkenes, alkynes, esters, and amines, makes it a powerful tool in complex molecule synthesis. nih.govacs.org

| Catalyst System | Reactants | Key Features |

| Nickel/Pybox | Racemic secondary allylic chlorides, Alkylzinc halides | Stereoconvergent, high regio- and enantioselectivity. organic-chemistry.org |

| Nickel-based catalysts | Secondary benzylic esters, Dimethylzinc | High yield and stereospecificity, tolerates various functional groups. nih.gov |

Tandem Reactions and One-Pot Syntheses, including Reductions of Cyclic Precursors

Tandem reactions and one-pot syntheses offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation, thereby avoiding the isolation and purification of intermediates.

One such approach involves the reduction of unsaturated cyclic ethers. rsc.org For instance, the use of catalytic amounts of B(C6F5)3 in the presence of an alkylsilane allows for the mild and selective reduction of the C–O bond in unsaturated cyclic ethers to produce allylic and homoallylic alcohols. rsc.org This method demonstrates good selectivity, with the allylic position being preferentially reduced. rsc.org

Another powerful strategy is the ruthenium-catalyzed reduction of allylic alcohols, which proceeds via an isomerization/transfer hydrogenation tandem process to selectively reduce the carbon-carbon double bond. rsc.org One-pot syntheses have also been developed for the construction of heterocyclic structures, such as 1,3,4-oxadiazol-2(3H)-ones, from simple starting materials in a single reaction vessel. nih.gov Similarly, 3-oxazolines can be synthesized in a one-pot procedure from 2H-azirines, diazo compounds, and m-CPBA. rsc.org

Stereoselective Synthesis of this compound and Related Chiral Analogs

The synthesis of specific stereoisomers of this compound and its analogs is of great importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral product. ethz.ch

Several strategies are employed to achieve stereoselectivity, including the use of a chiral pool (starting with an enantiomerically pure material), chiral auxiliaries, and enantioselective catalysis. ethz.ch

For instance, the stereoselective formation of substituted 1,3-dioxolanes has been accomplished through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether. mdpi.com This reaction proceeds through a stereospecific 1,3-dioxolan-2-yl cation intermediate. mdpi.com

In the context of allylic alcohols, nickel-catalyzed asymmetric Negishi cross-couplings of secondary allylic chlorides with alkylzinc reagents have proven effective for the enantioselective construction of these molecules. organic-chemistry.org Furthermore, the Johnson-Claisen rearrangement has been utilized as a key step in the synthesis of diquinanes containing two vicinal quaternary carbon stereocenters with high stereoselectivity. acs.org

The development of catalytic stereoselective methods for the synthesis of chiral 1,2- and 1,3-diols is also highly relevant, as these are valuable building blocks in medicinal chemistry. nih.gov

| Method | Approach | Key Features |

| Three-component assembly | Stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate. | Stereoselective formation of substituted 1,3-dioxolanes. mdpi.com |

| Nickel-catalyzed asymmetric Negishi cross-coupling | Use of a chiral nickel/Pybox catalyst. | Enantioselective synthesis of secondary allylic alcohols. organic-chemistry.org |

| Johnson-Claisen rearrangement | Rearrangement of an allylic alcohol. | High stereoselectivity in the formation of vicinal quaternary stereocenters. acs.org |

| Diastereoselective C(sp3)–H arylation | Functionalization of aryl-substituted 1,3-diols. | Stereoselective synthesis of functionalized 1,2-diols and 1,3-diols. nih.gov |

Asymmetric Construction of the But-2-en-1-ol Stereocenter

A critical step in producing enantiomerically pure this compound is the establishment of the chiral center at the allylic alcohol. Asymmetric reduction of the corresponding α,β-unsaturated ketone is a common and effective method. This can be achieved using chiral reducing agents or through enzyme-catalyzed reductions, which can provide the desired alcohol with high enantiomeric excess.

Another powerful technique is asymmetric transfer hydrogenation, which often utilizes ruthenium or rhodium catalysts paired with chiral ligands. These catalysts facilitate the transfer of hydrogen from a source like isopropanol (B130326) or formic acid to the ketone, creating the stereocenter with high precision. The selection of the catalyst and reaction conditions is vital for maximizing the enantioselectivity of this transformation.

Asymmetric allylation reactions also offer a route to the but-2-en-1-ol framework. In this approach, an aldehyde reacts with an allylating agent in the presence of a chiral catalyst to produce a homoallylic alcohol with a defined stereochemistry, which can then be converted to the target compound.

Diastereoselective Control in 1,3-Dioxolane Formation, such as Three-Component Assemblies

The formation of the 1,3-dioxolane ring presents another stereochemical hurdle, especially when the but-2-en-1-ol portion already contains a chiral center. Controlling the relative stereochemistry between the new dioxolane ring and the existing stereocenter is crucial. This can be achieved by reacting the corresponding diol with an aldehyde or ketone under conditions that favor the formation of one diastereomer over the other. researchgate.net The choice of an acid catalyst, either a Lewis or Brønsted acid, can significantly influence the diastereomeric ratio. researchgate.net

Three-component assembly reactions provide an efficient and atom-economical method for constructing the 1,3-dioxolane unit with diastereoselective control. mdpi.comresearchgate.net These reactions can unite an alkene, a carboxylic acid, and a silyl enol ether in a single step. mdpi.comresearchgate.net For instance, the oxidation of an alkene with a hypervalent iodine reagent can generate a 1,3-dioxolan-2-yl cation intermediate, which is then trapped stereoselectively by the silyl enol ether to form the desired dioxolane product. mdpi.comresearchgate.net

Chiral Auxiliary and Organocatalytic Approaches

Chiral auxiliaries are chemical compounds that are temporarily attached to a molecule to direct the stereochemical outcome of a reaction. scielo.org.mxwikipedia.orgnumberanalytics.com For example, an α,β-unsaturated ketone can be modified with a chiral auxiliary, such as an oxazolidinone. nih.govsigmaaldrich.com Subsequent reactions, like reductions or additions, will proceed with high diastereoselectivity due to the steric influence of the auxiliary. nih.gov The auxiliary can later be removed to yield the enantiomerically enriched product. scielo.org.mxnumberanalytics.com

Organocatalysis has become a powerful tool for asymmetric synthesis, utilizing small organic molecules as catalysts. mdpi.comnih.govyoutube.com Chiral amines, for instance, can activate α,β-unsaturated aldehydes for nucleophilic addition, thereby creating a chiral center. nih.gov Similarly, bifunctional organocatalysts, such as those based on cinchona alkaloids and thiourea, can be used for the asymmetric synthesis of 1,3-dioxolanes through a formal [3+2] cycloaddition reaction. nih.gov

Table 1: Comparison of Asymmetric Synthesis Strategies

| Methodology | Key Features | Typical Reagents/Catalysts | Advantages | Challenges |

|---|---|---|---|---|

| Asymmetric Reduction | Reduction of a prochiral ketone | Chiral boranes, CBS catalyst, Noyori's catalysts | High enantioselectivity, well-established methods | Stoichiometric use of chiral reagents in some cases |

| Asymmetric Transfer Hydrogenation | Hydrogen transfer from a donor molecule | Ruthenium or Rhodium complexes with chiral ligands | High catalytic efficiency, mild reaction conditions | Catalyst sensitivity, cost of precious metals |

| Chiral Auxiliary | Temporary incorporation of a chiral moiety | Evans' oxazolidinones, Oppolzer's sultam | High diastereoselectivity, predictable stereochemical outcome | Additional steps for attachment and removal of the auxiliary |

| Organocatalysis | Use of small chiral organic molecules as catalysts | Proline derivatives, cinchona alkaloids | Metal-free, environmentally benign, readily available catalysts | Catalyst loading can be high, may require longer reaction times |

Protecting Group Chemistry in the Synthesis of this compound

The strategic use of protecting groups is essential for the successful synthesis of this compound, preventing unwanted reactions at specific functional groups. libretexts.org

Dioxolane as a Ketone/Aldehyde Protecting Group

The 1,3-dioxolane functional group in the target molecule is itself a protecting group for a ketone or aldehyde. ambeed.comnih.govwikipedia.org This is a common strategy to mask the reactivity of a carbonyl group while other chemical transformations are performed. ambeed.comnih.govwikipedia.org The dioxolane is typically formed by reacting the carbonyl compound with ethylene glycol in the presence of an acid catalyst. nih.govwikipedia.org This process is reversible, and the carbonyl group can be regenerated by acid-catalyzed hydrolysis. wikipedia.org The 1,3-dioxolane group is generally stable under basic, nucleophilic, and many reducing and oxidizing conditions, but it is sensitive to acid. thieme-connect.de

Chemical Reactivity and Transformation of 3 1,3 Dioxolan 2 Yl but 2 En 1 Ol

Reactions Involving the Allylic Alcohol Functionality

The allylic alcohol group, characterized by a hydroxyl group attached to an sp³-hybridized carbon adjacent to a carbon-carbon double bond, exhibits unique reactivity. This allows for selective oxidations, reductions, and various derivatizations.

Oxidation and Reduction Pathways

Oxidation: The primary allylic alcohol in 3-(1,3-Dioxolan-2-yl)but-2-en-1-ol can be selectively oxidized to the corresponding α,β-unsaturated aldehyde, 3-(1,3-Dioxolan-2-yl)but-2-enal. This transformation is crucial for introducing a carbonyl functionality. Common reagents for this selective oxidation include manganese dioxide (MnO₂), which is particularly effective for allylic and benzylic alcohols. Other methods involve copper-catalyzed aerobic oxidations or the use of selenium(IV) oxide-tert-butyl hydroperoxide-silicon(IV) oxide, which demonstrates high selectivity for primary allylic alcohols. thieme-connect.comrsc.orgorganic-chemistry.org Further oxidation to the carboxylic acid, 3-(1,3-Dioxolan-2-yl)but-2-enoic acid, can be achieved using stronger oxidizing agents or two-step, one-pot procedures, such as a copper-catalyzed oxidation followed by a Lindgren oxidation with sodium chlorite. rsc.orgrsc.org

Reduction: The carbon-carbon double bond of the allylic alcohol can be selectively reduced to yield the saturated alcohol, 3-(1,3-Dioxolan-2-yl)butan-1-ol. This is often achieved through catalytic hydrogenation. Ruthenium-based catalysts, such as [{RuCl(μ-Cl)(η⁶-C₆Me₆)}₂], have proven highly efficient for the selective reduction of the C=C bond in allylic alcohols via an isomerization/transfer hydrogenation tandem process. rsc.orgrsc.org Alternatively, nickel-catalyzed reductions using alkyl Grignard reagents can also effect this transformation. acs.org Complete reduction of both the alkene and the hydroxyl group (deoxygenation) can also be performed under specific conditions. nih.gov

Table 1: Representative Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Product |

|---|---|---|

| Selective Oxidation | MnO₂, CH₂Cl₂ | 3-(1,3-Dioxolan-2-yl)but-2-enal |

| Full Oxidation | Cu(I)/TEMPO, O₂; then NaClO₂ | 3-(1,3-Dioxolan-2-yl)but-2-enoic acid |

| Selective Reduction | H₂, Ru-catalyst | 3-(1,3-Dioxolan-2-yl)butan-1-ol |

| Reductive Deoxygenation | 1. MOM-Cl, DIPEA; 2. LiBHEt₃, Pd(dppe)Cl₂ | 2-(But-2-en-2-yl)-1,3-dioxolane |

Derivatization and Functionalization of the Hydroxyl Group, including Acylation and Sulfonylation

The hydroxyl group is a prime site for derivatization, which can alter the molecule's properties or protect the alcohol during subsequent reaction steps.

Acylation: The hydroxyl group can be readily converted into an ester through acylation. This is typically achieved by reacting the alcohol with an acyl chloride or an acid anhydride. youtube.com The reaction is often performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl). youtube.comiiste.org This transformation is useful for installing a protecting group or for synthesizing ester derivatives with specific properties.

Sulfonylation: Conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate, is a critical transformation that turns the poor leaving group (-OH) into an excellent one (-OTs, -OMs). youtube.com This reaction is typically performed using a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. sapub.orggoogle.comyoutube.comgoogle.com Once the sulfonate ester is formed, the carbon atom becomes susceptible to nucleophilic substitution (Sₙ2) reactions or elimination reactions. The formation of the sulfonate ester proceeds with retention of stereochemistry at the carbinol carbon. youtube.com

Table 2: Derivatization of the Hydroxyl Group

| Reaction | Reagent(s) | Functional Group Formed | Product Name |

|---|---|---|---|

| Acylation (Acetylation) | Acetyl chloride, Pyridine | Acetate Ester | [3-(1,3-Dioxolan-2-yl)but-2-en-1-yl] acetate |

| Sulfonylation (Tosylation) | p-Toluenesulfonyl chloride, Pyridine | Tosylate Ester | [3-(1,3-Dioxolan-2-yl)but-2-en-1-yl] 4-toluenesulfonate |

Pericyclic Reactions and Rearrangements

The conjugated π-system of this compound and its derivatives can participate in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. libretexts.org

Diels-Alder Reaction: The diene portion of the molecule can potentially act as the 4π-electron component in a [4+2] cycloaddition reaction with a suitable dienophile. libretexts.orgmasterorganicchemistry.com For the reaction to occur, the diene must be able to adopt an s-cis conformation. masterorganicchemistry.com The presence of substituents on the diene can influence the reaction rate and regioselectivity. mdpi.comnih.gov

Sigmatropic Rearrangements: The allylic alcohol functionality is a key structural motif for various sigmatropic rearrangements. These reactions involve the migration of a σ-bond across a π-electron system. stereoelectronics.org For example, a acs.orgacs.org-sigmatropic rearrangement, such as the Claisen rearrangement, could be initiated by converting the allylic alcohol into an allyl vinyl ether. stereoelectronics.orgoup.com Similarly, rsc.orgacs.org-sigmatropic rearrangements, like the Mislow-Evans rearrangement of corresponding allylic sulfoxides, are also possible and proceed with a high degree of stereocontrol. nih.gov These rearrangements are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds with high stereoselectivity. rsc.orgacs.org

Reactions Involving the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane ring serves as a protecting group for a carbonyl functionality, in this case, the ketone of acetoacetaldehyde. This group is stable to basic, nucleophilic, and reductive conditions but is sensitive to acid. thieme-connect.de

Ring-Opening Reactions and Hydrolysis

The primary reaction of the 1,3-dioxolane ring is acid-catalyzed hydrolysis. acs.orgnih.gov Treatment with aqueous acid (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid) will cleave the acetal (B89532), regenerating the original carbonyl group and ethylene (B1197577) glycol. researchgate.netrsc.orgwikipedia.org This deprotection step is fundamental in multi-step syntheses where the carbonyl group needed to be masked during other transformations. The hydrolysis mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion, which is then attacked by water. acs.org

Nucleophilic Attack on the Acetal Carbon

While the 1,3-dioxolane ring is generally stable to nucleophiles, the acetal carbon is still an electrophilic center. youtube.com Under forcing conditions or with specific activation, it can be subject to nucleophilic attack. For instance, strong Lewis acids can activate the acetal, making it susceptible to attack. More relevant is the reverse reaction—the formation of the dioxolane from a carbonyl compound and ethylene glycol, which proceeds via nucleophilic attack of the diol on the protonated carbonyl. wikipedia.org The stability of the dioxolane ring towards most nucleophiles is a key feature of its utility as a protecting group. thieme-connect.de

Table 3: Reactions of the 1,3-Dioxolane Moiety

| Reaction | Reagent(s) | Product |

|---|---|---|

| Hydrolysis (Deprotection) | H₃O⁺ (e.g., aq. HCl) | 4-Hydroxybut-3-en-2-one |

Radical Reactions and Bond Activations at the Dioxolane Ring

While specific studies on the radical reactions of this compound are not extensively documented, the reactivity of the 1,3-dioxolane ring system has been a subject of fundamental research. The principles derived from studies on 1,3-dioxolane and other cyclic acetals can be applied to understand the potential radical-mediated transformations of the target molecule.

The most common pathway for initiating radical reactions with 1,3-dioxolanes involves the abstraction of a hydrogen atom. nsf.gov The hydrogen atom at the C2 position (the carbon atom situated between the two oxygen atoms) is particularly susceptible to abstraction due to the stabilizing effect of the adjacent oxygen atoms on the resulting radical. This process, known as hydrogen atom transfer (HAT), can be initiated by various radical species, such as those generated from photolysis or the decomposition of radical initiators. nsf.gov For instance, hydroxyl radicals (OH•) have been shown to react with 1,3-dioxolane primarily through H-atom abstraction from the ring's C-H bonds. rsc.org

Once the 1,3-dioxolan-2-yl radical is formed, it can undergo several subsequent reactions. A dominant pathway is ring-opening through β-scission, a process facilitated by the inherent ring strain and the electronic influence of the heterocyclic oxygen atoms which weaken the C–O bonds. acs.org This ring-opening leads to the formation of ester-containing radical species. Another significant reaction pathway for the dioxolanyl radical is its addition to unsaturated systems. Research has demonstrated the visible-light-promoted addition of 1,3-dioxolane radicals to electron-deficient alkenes in a radical-chain mechanism. nsf.gov Similarly, thiol-promoted radical additions to imines have also been reported. organic-chemistry.org

In the context of this compound, a radical initiator could selectively abstract the C2-hydrogen from the dioxolane ring. The resulting radical could potentially undergo intramolecular cyclization by adding to the adjacent double bond or participate in intermolecular reactions if other trapping agents are present.

Table 1: Summary of General Radical Reactions at the 1,3-Dioxolane Ring

| Reaction Type | Initiator/Conditions | Key Intermediate | Primary Product Type | Ref. |

| Hydrogen Atom Transfer (HAT) | OH• radicals; Iridium photocatalyst + visible light | Radical initiator (X•) | 1,3-Dioxolan-2-yl radical | nsf.govrsc.org |

| Radical Addition | Thiol catalyst; Persulfate + Ir catalyst + light | 1,3-Dioxolan-2-yl radical | Protected α-amino aldehydes; Functionalized protected aldehydes | nsf.govorganic-chemistry.org |

| Ring-Opening Oxidation | O₂; Low-temperature oxidation | 1,3-Dioxolan-2-yl radical, Hydroperoxy species | Ester-containing fragments | acs.org |

Chemoselective Transformations in the Presence of Both Functional Groups

The presence of an allylic alcohol, an alkene, and a dioxolane acetal within the same molecule presents a significant challenge and opportunity in synthetic chemistry. Achieving chemoselectivity—the selective reaction of one functional group in the presence of others—is crucial for the efficient manipulation of this compound. nih.gov The dioxolane moiety functions as a protecting group for a carbonyl compound and is generally stable under neutral, basic, and many oxidative or reductive conditions, but is labile in aqueous acid. rsc.orgmasterorganicchemistry.com This stability allows for a wide range of selective transformations targeting the allylic alcohol or the double bond.

Selective Oxidation of the Hydroxyl Group: The primary allylic alcohol can be selectively oxidized to the corresponding α,β-unsaturated aldehyde, 3-(1,3-dioxolan-2-yl)but-2-enal, without affecting the carbon-carbon double bond or the dioxolane ring. This transformation requires mild oxidizing agents that are compatible with alkenes and acetals. Various catalytic systems have been developed for this purpose, such as platinum black with aqueous hydrogen peroxide or iron-picolinate complexes, which show high chemoselectivity for allylic alcohols. rsc.orgrsc.org The mechanisms of many alcohol oxidations involve the formation of an intermediate on the oxygen atom, followed by an elimination step that removes the hydrogen from the alcohol carbon, forming the new C=O double bond. masterorganicchemistry.com

Selective Reduction of the Carbon-Carbon Double Bond: The carbon-carbon double bond can be selectively reduced to yield 3-(1,3-dioxolan-2-yl)butan-1-ol. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method for reducing alkenes. vanderbilt.edu Under these conditions, the dioxolane ring and the primary alcohol are typically stable, although hydrogenolysis (cleavage of the C-O bond) of the allylic alcohol can sometimes be a competing side reaction. The C=C bonds of alkenes are generally reduced more readily than other functional groups like carbonyls or esters under these heterogeneous catalytic conditions. vanderbilt.edu

Selective Reactions at the Alkene: The double bond can be functionalized while leaving the hydroxyl and acetal groups intact. For example, epoxidation of the alkene can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA). This would yield cis-[2-methyl-2-(oxiran-2-yl)-1,3-dioxolan-4-yl]methanol. The adjacent hydroxyl group can direct the stereochemistry of the epoxidation. Another example is dihydroxylation using osmium tetroxide (OsO₄) followed by a reductive workup, which would convert the alkene into a diol, resulting in 3-(1,3-dioxolan-2-yl)butane-1,2-diol. The acetal group is robust under these reaction conditions.

Selective Transformations of the Hydroxyl Group: The primary hydroxyl group is nucleophilic and can be selectively modified through reactions like etherification, esterification, or conversion into a better leaving group. nih.gov For example, it can be protected as a silyl (B83357) ether (e.g., using TBDMSCl) or a benzyl (B1604629) ether (e.g., using BnBr and a base) without affecting the alkene or the dioxolane ring. youtube.com These protecting group strategies are fundamental in multi-step synthesis to mask the reactivity of the alcohol while other parts of the molecule are being transformed. youtube.com

Table 2: Examples of Chemoselective Transformations

| Transformation | Reagent(s) | Reactive Group | Tolerated Groups | Product Type | Ref. |

| Oxidation | Pt black, H₂O₂ | Allylic Alcohol | Alkene, Dioxolane | α,β-Unsaturated Aldehyde | rsc.org |

| Oxidation | [Fe(Me-Pic)₃], H₂O₂ | Allylic Alcohol | Alkene, Dioxolane | α,β-Unsaturated Aldehyde | rsc.org |

| Reduction | H₂, Pd/C | Alkene | Alcohol, Dioxolane | Saturated Alcohol | vanderbilt.edu |

| Epoxidation | m-CPBA | Alkene | Alcohol, Dioxolane | Epoxide | - |

| Dihydroxylation | 1. OsO₄, 2. NaHSO₃ | Alkene | Alcohol, Dioxolane | 1,2-Diol | vanderbilt.edu |

| Silylation | TBDMSCl, Imidazole | Alcohol | Alkene, Dioxolane | Silyl Ether | youtube.com |

| Acid Hydrolysis | H₃O⁺ | Dioxolane (Acetal) | Alkene, Alcohol | β-Hydroxy Aldehyde | rsc.orgmasterorganicchemistry.com |

Mechanistic Investigations and Computational Studies of 3 1,3 Dioxolan 2 Yl but 2 En 1 Ol Reactions

Quantum Chemical Calculations (e.g., DFT) for Reaction Pathways and Intermediates

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for investigating reaction mechanisms in organic chemistry. These methods are used to model reaction pathways, calculate the energies of intermediates and transition states, and predict the stereoselectivity of reactions.

For related dioxolane-containing molecules, DFT calculations have been employed to corroborate experimentally observed reaction mechanisms. For example, in the radical addition of 1,3-dioxolane (B20135) to alkenes, DFT studies have supported the proposed hydrogen atom transfer step within a radical chain mechanism. nsf.gov

Transition State Analysis and Energy Landscapes

The analysis of transition states and the mapping of potential energy surfaces are fundamental to a deep understanding of a chemical reaction. These computational approaches provide quantitative data on activation energies, which determine reaction rates, and the relative stabilities of various intermediates and products.

While general principles of transition state theory and computational methods for its application are well-established, their specific application to the reactions of 3-(1,3-Dioxolan-2-yl)but-2-en-1-ol is not documented in the available literature. A thorough computational study would involve locating the transition state structures for potential reactions, such as electrophilic addition to the double bond, oxidation of the alcohol, or reactions involving the dioxolane ring, and calculating the associated energy barriers. This would provide a comprehensive energy landscape, offering predictions about the most likely reaction outcomes under different conditions.

Spectroscopic and Advanced Analytical Characterization in Academic Research of 3 1,3 Dioxolan 2 Yl but 2 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

NMR spectroscopy is a cornerstone technique for the structural analysis of 3-(1,3-dioxolan-2-yl)but-2-en-1-ol, enabling the unambiguous assignment of its proton and carbon skeletons and providing insights into its stereochemical configuration.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy offer detailed information about the chemical environment of each atom within the molecule. The chemical shifts (δ) are indicative of the electronic environment surrounding the nuclei, while coupling constants in ¹H NMR reveal the connectivity of adjacent protons.

In a typical ¹H NMR spectrum of this compound, the signals corresponding to the different protons can be assigned. The vinyl proton (CH=C) typically appears as a triplet, integrating to one proton. The methylene (B1212753) protons of the primary alcohol (CH₂OH) also show a distinct signal, often as a doublet. The protons of the dioxolane ring usually present as a multiplet. The methyl group (CH₃) protons appear as a singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon of the C=C double bond, the carbon of the primary alcohol, the carbons of the dioxolane ring, and the methyl carbon all resonate at characteristic chemical shifts.

¹H and ¹³C NMR Spectroscopic Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CH₃ | ~1.7-1.8 | ~15-20 |

| CH₂OH | ~4.1-4.3 | ~58-62 |

| CH=C | ~5.6-5.8 | ~125-130 (CH), ~135-140 (C) |

| O-CH₂-CH₂-O | ~3.9-4.1 | ~64-68 |

| O-CH-O | ~5.0-5.2 | ~102-106 |

Note: The exact chemical shifts can vary depending on the solvent and the specific stereoisomer (E/Z).

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex NMR spectra of this compound and determining its stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity between adjacent protons. For instance, it can confirm the coupling between the vinyl proton and the methylene protons of the alcohol group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is key for determining the stereochemistry, specifically the configuration around the double bond (E/Z isomerism). It detects through-space interactions between protons that are close to each other, regardless of their bonding connectivity. For example, a NOESY correlation between the vinyl proton and the methyl protons would suggest a Z-configuration, while a correlation with the methylene protons of the dioxolane acetal (B89532) would indicate an E-configuration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₇H₁₂O₃. The exact mass calculated for this formula can be compared with the experimentally measured mass to provide strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion or a protonated adduct of this compound) and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of specific functional groups and their connectivity. Common fragmentation pathways for this compound might include the loss of the dioxolane group, loss of a water molecule from the alcohol, or cleavage of the carbon-carbon bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the primary alcohol group.

Strong bands in the 1000-1300 cm⁻¹ region are indicative of C-O stretching vibrations, characteristic of the alcohol and the dioxolane ring.

A peak around 1650-1680 cm⁻¹ can be attributed to the C=C stretching vibration of the alkene group.

C-H stretching vibrations of the alkyl and vinyl groups would appear in the 2850-3100 cm⁻¹ range.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Alcohol (O-H) | Stretching | 3200-3600 (broad) |

| Alkene (C=C) | Stretching | 1650-1680 |

| C-O | Stretching | 1000-1300 (strong) |

| C-H (sp³ and sp²) | Stretching | 2850-3100 |

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for quantifying its purity. Due to the compound's polarity and potential for thermal lability, derivatization strategies are often employed to enhance its volatility and detectability.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies (e.g., Silylation)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. gcms.cz However, the presence of a free hydroxyl group in this compound can lead to issues such as poor peak shape and thermal decomposition in the GC inlet. research-solution.com To overcome these challenges, derivatization is a common and effective strategy. phenomenex.com

Silylation is the most widely used derivatization technique for GC analysis. chromtech.com It involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group. phenomenex.comchromtech.com This process reduces the compound's polarity, decreases hydrogen bonding, and increases its volatility and thermal stability, making it more amenable to GC analysis. gcms.czresearchgate.net

Derivatization Process:

The silylation of this compound is typically carried out by reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). research-solution.comsigmaaldrich.com The reaction is usually performed in an aprotic solvent.

The resulting trimethylsilyl ether of this compound is significantly more volatile and provides sharper, more symmetrical peaks in the gas chromatogram. research-solution.com The mass spectrum of the silylated derivative will show a characteristic molecular ion peak and fragmentation pattern, which can be used for definitive identification. mdpi.com For instance, the mass spectrum of the TMS derivative would be expected to show ions corresponding to the loss of a methyl group and other fragments characteristic of the silylated dioxolane structure. mdpi.comresearchgate.net

Illustrative GC-MS Parameters for Silylated Alcohols:

| Parameter | Value | Reference |

| Column | Low-polarity or moderately-polar siloxane-based phase | phenomenex.com |

| Oven Program | Initial temp: 40°C, hold 3 min; Ramp: 8°C/min to 300°C, hold 3 min | osti.gov |

| Injector Temp | 250 °C | |

| Transfer Line Temp | 280 °C | mdpi.com |

| Ion Source Temp | 230 °C | mdpi.comosti.gov |

| Quadrupole Temp | 150 °C | mdpi.comosti.gov |

| Ionization Energy | 70 eV | mdpi.comosti.gov |

| Mass Range | m/z 40-600 | mdpi.comosti.gov |

This table presents a general set of parameters; specific conditions would be optimized for the particular instrument and silylated derivative being analyzed.

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies (e.g., Triphenylmethanamino-alkylation)

High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis of this compound, particularly for non-volatile impurities or when thermal degradation is a concern with GC. researchgate.netnih.gov While the compound itself may have a chromophore (the carbon-carbon double bond), its UV absorbance might be weak. To enhance detection and improve chromatographic performance, pre-column derivatization can be employed. researchgate.netnih.gov

A notable derivatization strategy for compounds containing reactive groups is triphenylmethanamino-alkylation. researchgate.netnih.gov This method has been successfully applied to thermally labile halogenated compounds and can be adapted for alcohols. researchgate.netnih.gov The derivatization involves reacting the hydroxyl group of this compound with a triphenylmethylamine reagent. researchgate.netnih.gov

Advantages of Triphenylmethanamino-alkylation:

Enhanced UV Detection: The resulting derivative incorporates the highly chromophoric triphenylmethyl group, significantly increasing the molar absorptivity and thus the sensitivity of UV detection. researchgate.netnih.gov

Improved Stability: The derivatized compound often exhibits greater stability, which is beneficial for accurate quantification. researchgate.netnih.gov

Facilitated Quantification: By converting the analyte to a stable and highly detectable derivative, quantitative analysis using an external standard of the purified derivative becomes more reliable. nih.gov

The derivatization conditions, including solvent, temperature, and reaction time, would need to be carefully optimized to ensure a quantitative conversion to the triphenylmethyl ether of this compound. nih.gov

Typical HPLC System Configuration:

| Component | Specification |

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient of acetonitrile (B52724) and water |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This table provides a general HPLC setup; the specific mobile phase gradient and column dimensions would be optimized for the separation.

Chiroptical Methods for Enantiomeric Purity Determination (e.g., Optical Rotation)

When this compound is synthesized in an enantiomerically enriched or pure form, it is crucial to determine its enantiomeric purity. thieme-connect.de Chiroptical methods are specifically designed to distinguish between enantiomers. thieme-connect.de

Optical rotation is a fundamental chiroptical property of chiral molecules. thieme-connect.de A pure enantiomer will rotate the plane of plane-polarized light by a specific amount, known as the specific rotation ([α]). thieme-connect.de The measurement of the optical rotation of a sample of this compound can provide a measure of its enantiomeric excess (ee).

However, the determination of enantiomeric purity by optical rotation alone has limitations. thieme-connect.de The specific rotation of the pure enantiomer must be known from an independent and reliable source. thieme-connect.de Furthermore, the presence of even small amounts of chiral impurities can significantly affect the measured rotation, leading to inaccurate results.

For a more precise determination of enantiomeric purity, other methods are often preferred, such as chiral HPLC or NMR spectroscopy with chiral solvating or derivatizing agents. nih.govlibretexts.orgnih.gov These techniques separate the enantiomers or their diastereomeric derivatives, allowing for direct quantification of each enantiomer. libretexts.orgnih.gov Nevertheless, optical rotation remains a valuable and quick method for a preliminary assessment of enantiomeric purity, especially when a reference value for the pure enantiomer is available.

Applications of 3 1,3 Dioxolan 2 Yl but 2 En 1 Ol As a Synthetic Building Block and Precursor

Incorporation into Natural Product Synthesis

The structural motifs present in 3-(1,3-Dioxolan-2-yl)but-2-en-1-ol make it a valuable precursor in the total synthesis of various natural products. The dioxolane group serves as a protecting group for a carbonyl functionality, which can be revealed at a later synthetic stage. This strategy is crucial in multi-step syntheses where the reactivity of a carbonyl group needs to be masked while other transformations are carried out elsewhere in the molecule.

While specific examples detailing the use of this compound in the total synthesis of a named natural product are not extensively documented in readily available literature, the application of similar dioxolane-containing building blocks is a well-established strategy. For instance, the synthesis of neosporol, a natural product containing a 1,3-dioxolane (B20135) moiety, involves the formation of this ring system from a suitable precursor. sigmaaldrich.com This highlights the general importance of the dioxolane functional group in the assembly of complex natural products. The allylic alcohol functionality in this compound offers a handle for various synthetic operations, such as epoxidation, oxidation to the corresponding aldehyde or carboxylic acid, or participation in coupling reactions, further expanding its utility in the synthesis of natural product skeletons.

Role in the Construction of Biologically Active Molecules

The 1,3-dioxolane ring is a structural feature found in a number of biologically active compounds. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Substituted quinolines, for example, are known to possess a wide range of chemotherapeutic activities, including antibacterial, antifungal, antimalarial, and antitumor properties. researchgate.net The incorporation of a 3-(1,3-dioxolan-2-yl) moiety into a quinoline (B57606) system, as seen in the compound 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline, demonstrates the role of this functional group in the construction of potentially bioactive molecules. researchgate.net

Furthermore, derivatives of 1,2,3-dithiazoles have been investigated for their applications in controlling fungal infections and invasive plant species. mdpi.com While not a direct application of this compound, the synthesis of diverse heterocyclic systems often relies on versatile building blocks that can introduce specific functionalities. The structural elements of this compound could potentially be modified and integrated into novel heterocyclic scaffolds to explore new biologically active chemical space. For example, the allylic alcohol could be a starting point for the synthesis of various esters or ethers, leading to a library of compounds for biological screening.

Precursor for Advanced Organic Materials (e.g., polymers, specialty chemicals)

The development of new organic materials with tailored properties is a significant area of research. Dioxolane-containing compounds are utilized as monomers in polymerization reactions to create advanced materials. For example, 1,3-dioxolane can be polymerized to produce poly(1,3-dioxolane) (pDXL), a chemically recyclable thermoplastic with excellent physical properties. escholarship.org The polymerization of 1,3-dioxolan-4-ones has also been explored as a route to polylactic acid (PLA), a biodegradable polymer. mdpi.com

While specific studies on the polymerization of this compound are not prominent, its bifunctional nature—possessing both a polymerizable dioxolane ring (via ring-opening polymerization) and a reactive allylic alcohol—suggests its potential as a monomer or cross-linking agent. The allylic alcohol could be functionalized to introduce other polymerizable groups or to serve as a site for post-polymerization modification, allowing for the creation of functional polymers with specific properties. Additionally, the ability of dioxolanes to act as solvents and their role in the formation of specialty chemicals for fragrances and other applications underscore the industrial relevance of this class of compounds. thegoodscentscompany.com

Below is a table summarizing the potential applications based on the functional groups present in this compound.

| Functional Group | Potential Application | Relevant Research Area |

| 1,3-Dioxolane Ring | Carbonyl Protecting Group, Monomer for Polymerization | Natural Product Synthesis, Polymer Chemistry |

| Allylic Alcohol | Handle for Oxidation, Epoxidation, Esterification, Etherification | Synthetic Organic Chemistry, Materials Science |

| Butene Backbone | Structural scaffold for further functionalization | Medicinal Chemistry, Materials Science |

Future Research Directions and Challenges for 3 1,3 Dioxolan 2 Yl but 2 En 1 Ol Chemistry

Development of More Sustainable and Efficient Synthetic Routes (e.g., Green Chemistry Principles)

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. For a compound like 3-(1,3-Dioxolan-2-yl)but-2-en-1-ol, the development of sustainable synthetic routes is a key area for future research. This involves the application of green chemistry principles, which aim to reduce waste, minimize energy consumption, and utilize renewable resources.

Future research in this area will likely focus on several key aspects:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This could involve exploring cycloaddition reactions or tandem reaction sequences that build the carbon skeleton and introduce the necessary functional groups in a single, efficient operation.

Use of Renewable Feedstocks: Investigating the synthesis of this compound from bio-based starting materials. For example, deriving the butene backbone from biomass-derived furfural (B47365) or other platform chemicals could significantly improve the sustainability profile of the synthesis.

Solvent Selection: Minimizing or replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. The development of solvent-free reaction conditions would be an even more significant advancement.

Catalysis: Employing catalytic methods, rather than stoichiometric reagents, to reduce waste and improve efficiency. This includes the use of heterogeneous catalysts that can be easily recovered and reused, as well as earth-abundant metal catalysts as alternatives to precious metals.

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention | Designing syntheses with minimal byproduct formation. |

| Atom Economy | Maximizing the incorporation of atoms from reactants into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. |

| Designing Safer Chemicals | Minimizing the intrinsic hazards of the target molecule. |

| Safer Solvents and Auxiliaries | Reducing or eliminating the use of volatile organic compounds (VOCs). |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass. |

| Reduce Derivatives | Minimizing the use of protecting groups to avoid extra synthetic steps. |

| Catalysis | Utilizing catalytic reagents over stoichiometric ones. |

| Design for Degradation | Ensuring the product can break down into innocuous substances after use. |

| Real-time Analysis for Pollution Prevention | Monitoring reactions to prevent the formation of hazardous byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the potential for accidents. |

Exploration of Novel Reactivity and Catalytic Transformations

The functional groups present in this compound—a protected aldehyde, an alkene, and a primary alcohol—offer a rich playground for exploring novel chemical reactions. Future research will undoubtedly focus on leveraging these functionalities to synthesize a diverse range of new molecules.

Key areas of exploration include:

Asymmetric Catalysis: Developing catalytic systems that can induce stereoselectivity in reactions involving the double bond or the allylic alcohol. This could lead to the synthesis of chiral derivatives with potential applications in pharmaceuticals or materials science.

C-H Activation: Investigating the direct functionalization of the C-H bonds within the molecule. This cutting-edge approach could provide more direct and efficient routes to complex derivatives without the need for pre-functionalized starting materials.

Tandem Reactions: Designing catalytic processes where multiple transformations occur in a single pot. For example, a reaction could be envisioned where the dioxolane is deprotected in situ, followed by a catalytic reaction involving the newly liberated aldehyde.

Photoredox Catalysis: Utilizing light-driven catalytic cycles to access new reaction pathways. This could enable transformations that are not feasible with traditional thermal methods, such as novel cycloadditions or cross-coupling reactions.

Chemoenzymatic Approaches for Stereoselective Synthesis

The integration of biocatalysis with traditional organic synthesis, known as a chemoenzymatic approach, holds immense promise for the stereoselective synthesis of complex molecules. For this compound, enzymes could be employed to achieve high levels of enantioselectivity, which is often challenging to accomplish with small-molecule catalysts.

Future research in this domain will likely involve:

Kinetic Resolution: Using lipases or other hydrolases to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the two enantiomers.

Asymmetric Reduction: Employing alcohol dehydrogenases to catalyze the stereoselective reduction of a corresponding ketone precursor to afford enantiomerically enriched this compound.

Enzyme Engineering: Utilizing directed evolution or rational design to create mutant enzymes with enhanced activity, stability, or stereoselectivity for this specific substrate.

Cascades: Developing multi-enzyme cascades to synthesize the target molecule from simple precursors in a one-pot, highly efficient process.

Computational Design and Prediction of Novel Derivatives and Reactions

In recent years, computational chemistry has become an indispensable tool in chemical research. For this compound, computational methods can be used to accelerate the discovery of new derivatives and to predict their properties and reactivity. This in silico approach can save significant time and resources by prioritizing the most promising synthetic targets.

Future research directions in this area include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.